1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Overview
Description
“1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride” is a chemical compound used in scientific research. Its unique properties make it suitable for various applications, including drug development, organic synthesis, and catalysis. It has an empirical formula of C7H16Cl2N4 and a molecular weight of 227.13 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(C)C1=NN=CN1C(C)C.[H]Cl.[H]Cl
. This indicates that the compound contains a 1,2,4-triazole ring substituted with an isopropyl group and an ethanamine group. Two chloride ions are also associated with the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found.Scientific Research Applications
Heterocyclic Compounds and Drug Creation
- Research on heterocyclic compounds like 1,2,4-triazole demonstrates their broad range of biological properties and low toxicity. These compounds are pivotal in drug creation due to their diverse bioactive capabilities (Hotsulia, 2018).
Synthesis and Physical-Chemical Properties
- Studies have synthesized various derivatives of 1,2,4-triazole, investigating their physical and chemical properties. This includes understanding the synthesis processes, molecular structures, and properties through spectroscopy and chromatography (Salionov, 2015).
Biological Activity and Potential Applications
- Compounds based on 1,2,4-triazole have been investigated for their potential biological activities. This includes assessing their antioxidant activities, interactions with enzymes, and other biochemical properties, which are crucial for therapeutic applications (Yüksek et al., 2004).
Utilization in Synthesizing New Chemical Entities
- 1,2,4-Triazole derivatives serve as intermediates in synthesizing novel chemical entities, showcasing their versatility in organic chemistry and pharmaceutical research. This underscores the importance of understanding their synthesis mechanisms and properties (Molnar et al., 2019).
Molecular Building Blocks
- Triazole compounds have been utilized as molecular building blocks for creating more complex structures, such as metal-organic frameworks. This demonstrates their structural flexibility and significance in material science (Lincke et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-(4-propan-2-yl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-5(2)11-4-9-10-7(11)6(3)8;;/h4-6H,8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHWWCAVKZXXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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